molecular formula C13H14N2O4S B5761816 2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide

2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide

Cat. No.: B5761816
M. Wt: 294.33 g/mol
InChI Key: YVIYUDSQOQASSA-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 4-sulfamoylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Investigated for its antiproliferative and antimicrobial properties, making it a candidate for developing new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to a decrease in the production of bicarbonate ions, which is essential for various physiological processes. The compound’s sulfonamide group plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
  • N-(4-sulfamoylphenyl)furan-3-carboxamide
  • 2-methyl-N-(4-aminophenyl)furan-3-carboxamide

Uniqueness

2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide is unique due to its specific structural features, such as the presence of both a furan ring and a sulfonamide group. These features contribute to its distinct biological activities and make it a valuable compound for various research applications. Its ability to inhibit carbonic anhydrase enzymes with high specificity sets it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-12(6-7-19-9)13(16)15-8-10-2-4-11(5-3-10)20(14,17)18/h2-7H,8H2,1H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIYUDSQOQASSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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